![molecular formula C21H26ClN7O3 B2890397 (2-Chloro-4-nitrophenyl)(4-(6-(4-ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 898418-06-9](/img/structure/B2890397.png)
(2-Chloro-4-nitrophenyl)(4-(6-(4-ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2-Chloro-4-nitrophenyl)(4-(6-(4-ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H26ClN7O3 and its molecular weight is 459.94. The purity is usually 95%.
BenchChem offers high-quality (2-Chloro-4-nitrophenyl)(4-(6-(4-ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Chloro-4-nitrophenyl)(4-(6-(4-ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Modes of Action of Pyridazinone Herbicides
Research has explored the action mechanisms of pyridazinone compounds, highlighting their role in inhibiting photosynthesis and the Hill reaction in plants. These inhibitions contribute to the phytotoxicity of certain pyridazinones, making them effective as herbicides. For example, specific substitutions on pyrazon (a pyridazinone herbicide) have led to the development of experimental herbicides with enhanced biological properties, including resistance to metabolic detoxification in plants and interference with chloroplast development, mimicking the action of other known herbicidal agents but with significantly higher effectiveness (Hilton et al., 1969).
Antimicrobial Activity of Pyridine Derivatives
The synthesis and evaluation of new pyridine derivatives, including those with a piperazin-1-yl)methanone structure, have shown variable and modest antimicrobial activity against bacteria and fungi. These findings indicate the potential of such compounds in developing new antimicrobial agents with specific activity profiles (Patel, Agravat, & Shaikh, 2011).
Synthesis and Biological Activity of Triazole Analogues
Novel triazole analogues of piperazine have been synthesized, showcasing significant antibacterial activity against human pathogenic bacteria. Compounds with specific moieties on the piperazine ring exhibited potent inhibition of bacterial growth, suggesting their potential as promising molecules for further development as antimicrobial agents (Nagaraj, Srinivas, & Rao, 2018).
properties
IUPAC Name |
(2-chloro-4-nitrophenyl)-[4-[6-(4-ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN7O3/c1-2-25-7-9-26(10-8-25)19-5-6-20(24-23-19)27-11-13-28(14-12-27)21(30)17-4-3-16(29(31)32)15-18(17)22/h3-6,15H,2,7-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIENBPPGZBGXNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-4-nitrophenyl)(4-(6-(4-ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.